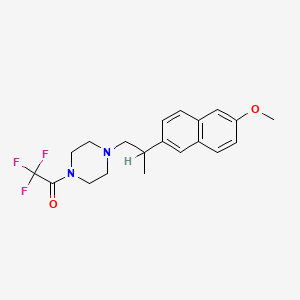
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is a complex organic compound that features a naphthalene ring substituted with a methoxy group, a propyl chain, and a piperazine ring substituted with a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 6-methoxy-2-naphthalene, is first prepared or obtained.
Attachment of the Propyl Chain: The 6-methoxy-2-naphthalene is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl group at the 2-position.
Formation of the Piperazine Ring: The propyl-substituted naphthalene derivative is then reacted with piperazine under suitable conditions to form the desired piperazine derivative.
Introduction of the Trifluoroacetyl Group: Finally, the piperazine derivative is treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group at the 4-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthalenyl derivative.
Reduction: Formation of 4-hydroxy-piperazine derivative.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine involves its interaction with specific molecular targets. The methoxy-naphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The trifluoroacetyl group may enhance the compound’s binding affinity through electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Methoxy-2-naphthyl)ethylisocyanid
- 2-Methoxynaphthalene
- 1-(6-Methoxy-2-naphthalenyl)-1-heptanone
Uniqueness
1-(2-(6-Methoxy-2-naphthalenyl)propyl)-4-(trifluoroacetyl)piperazine is unique due to the presence of both a trifluoroacetyl group and a piperazine ring, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
72278-80-9 |
|---|---|
Fórmula molecular |
C20H23F3N2O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-[4-[2-(6-methoxynaphthalen-2-yl)propyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23F3N2O2/c1-14(13-24-7-9-25(10-8-24)19(26)20(21,22)23)15-3-4-17-12-18(27-2)6-5-16(17)11-15/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Clave InChI |
LWAKZHFREXVCDV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCN(CC1)C(=O)C(F)(F)F)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)
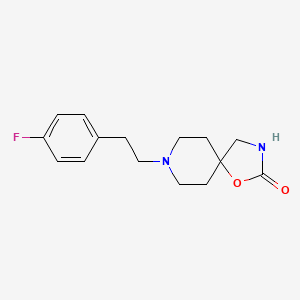
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
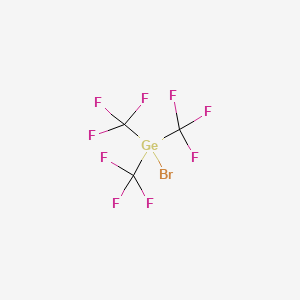
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
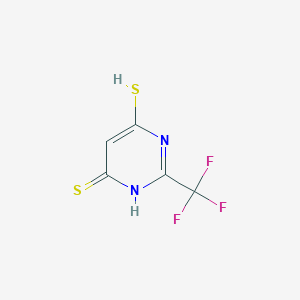
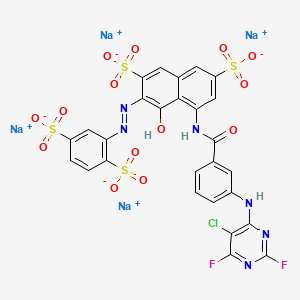

![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)

![[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)

